molecular formula C19H19N5O3S B2473522 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1448053-56-2

1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2473522
CAS No.: 1448053-56-2
M. Wt: 397.45
InChI Key: AIXUIFAMHXKNRJ-UHFFFAOYSA-N
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Description

1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with a complex molecular structure. Known for its diverse pharmacological activities, this compound finds applications in various fields of scientific research, including medicinal chemistry and molecular biology.

Synthetic Routes and Reaction Conditions:

This compound is synthesized through a multi-step process involving the construction of the tetrahydroquinoline core followed by the introduction of the phenylsulfonyl group and the 1H-1,2,3-triazole moiety. Typical reaction conditions include controlled temperature environments, suitable solvents like acetonitrile or dimethyl sulfoxide, and catalysts to facilitate the coupling reactions.

Industrial Production Methods:

Industrially, the synthesis of this compound is scaled up using large reactors with automated systems to ensure precision in temperature control, reagent addition, and reaction time management. The purification process often involves recrystallization and chromatographic techniques to achieve high purity.

Types of Reactions:

The compound undergoes various chemical reactions, including:

  • Oxidation: : It can be oxidized in the presence of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

  • Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, depending on the functional group involved.

Common Reagents and Conditions:

Common reagents include acids, bases, and organometallic compounds. Reaction conditions are typically controlled to maintain the stability of the triazole and quinoline cores.

Major Products:

Major products from these reactions include various derivatives where functional groups have been altered while retaining the core structure of the compound.

Scientific Research Applications

This compound has several applications across different scientific domains:

  • Chemistry: : It is used as a building block in synthetic organic chemistry to create complex molecules for various purposes.

  • Biology: : In molecular biology, it serves as a probe to study enzyme interactions and protein functions.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: : Utilized in the development of advanced materials and as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformational states of proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, this molecule exhibits unique properties due to the presence of the triazole and tetrahydroquinoline moieties. For instance:

  • 1H-1,2,3-Triazole-4-carboxamide: : Lacks the tetrahydroquinoline group, offering different pharmacological profiles.

  • Phenylsulfonyl-tetrahydroquinoline: : Does not contain the triazole ring, resulting in varied biological activities.

The combination of these structural features in 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide imparts it with a distinct chemical and biological profile, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-23-13-17(21-22-23)19(25)20-15-10-9-14-6-5-11-24(18(14)12-15)28(26,27)16-7-3-2-4-8-16/h2-4,7-10,12-13H,5-6,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXUIFAMHXKNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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